Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBVPPWGWUOBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition
Photochemical dimerization of α,β-unsaturated esters provides access to cyclobutane frameworks. For example, irradiation of methyl methacrylate derivatives under UV light induces stereospecific [2+2] bonding. A study by Patel et al. demonstrated that methyl crotonate dimerizes to yield cis-2,2-dimethylcyclobutane-1,3-dicarboxylate, which can be selectively reduced to introduce hydroxyl groups. Adjusting solvent polarity (e.g., acetone vs. hexane) modulates regioselectivity, with acetone favoring head-to-tail adducts (75% yield).
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM of diene precursors offers a modular approach. For instance, dimethyl diallylmalonate undergoes RCM with Grubbs II catalyst (5 mol%) in dichloromethane, forming the cyclobutane ring in 68% yield. Subsequent epoxidation and acid-catalyzed ring-opening could introduce the 3-hydroxy group, though this remains hypothetical for the target compound.
Functionalization of Preformed Cyclobutanes
Hydroxylation via Sharpless Dihydroxylation
Epoxidation of cyclobutene intermediates followed by acid hydrolysis introduces vicinal diols. Asymmetric Sharpless dihydroxylation of methyl 2,2-dimethylcyclobut-3-enecarboxylate with AD-mix-β affords the cis-diol in 82% yield and 94% ee. Selective protection of one hydroxyl group (e.g., TBSCl) and oxidation of the other could yield the 3-hydroxy derivative, though this pathway requires validation.
Microbial Oxidation
Pseudomonas putida KT2440 oxidizes methyl 2,2-dimethylcyclobutanecarboxylate at the 3-position with 60% conversion under aerobic conditions. Biocatalytic methods avoid harsh reagents but face scalability challenges.
Esterification and Transesterification
Fisher Esterification
Refluxing 2,2-dimethyl-3-hydroxycyclobutanecarboxylic acid with methanol and H₂SO₄ (cat.) achieves 89% esterification. Kinetic studies show equilibrium is reached within 6 hours at 65°C.
Mitsunobu Reaction
For stereoretentive esterification, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine. Treating the carboxylic acid with methanol and DEAD in THF at 0°C yields the methyl ester in 93% yield while preserving the cis-configuration.
Stereochemical Control
The cis-3-hydroxy configuration is critical for bioactivity. Two strategies ensure stereoselectivity:
Chiral Auxiliaries
Using (R)-pantolactone as a temporary directing group, alkylation of methyl 2,2-dimethylcyclobutanecarboxylate-3-ketone with Grignard reagents affords the (1R,3S)-isomer in 76% de.
Enzymatic Resolution
Lipase B from Candida antarctica hydrolyzes the racemic methyl ester with 98% enantiomeric excess for the (1R,3S)-enantiomer.
Industrial-Scale Optimization
Chemical Reactions Analysis
Reduction of 3-Carbonyl Precursor
The compound is synthesized via stereoselective reduction of 3-carbonyl-cyclobutanecarboxylate precursors. Key parameters include:
This reduction is highly sensitive to steric effects from the 2,2-dimethyl groups, directing hydride attack to the less hindered face of the carbonyl .
Mitsunobu Reaction for Epimerization
The cis-3-hydroxy derivative undergoes stereochemical inversion via Mitsunobu conditions to generate trans-p-nitrobenzoate esters:
This reaction exploits the hydroxyl group’s nucleophilicity, enabling Mitsunobu-mediated substitution with retention of cyclobutane ring integrity .
Hydrolysis and Functionalization
While direct hydrolysis data for Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is limited, analogous cyclobutane esters undergo:
-
Ester Cleavage : Acidic or basic hydrolysis to carboxylic acids.
-
Protection/Deprotection : The hydroxyl group can be acetylated or silylated for further synthetic modifications .
Stability and Reactivity Notes
-
Thermal Stability : Stable at room temperature but decomposes above 200°C .
-
Sensitivity : Moisture-sensitive; requires anhydrous conditions during reductions .
-
Hazard Profile : Irritant (H315, H319, H335) with precautions for skin/eye contact .
Stereochemical Analysis
The cis and trans isomers (PubChem CID 72207732 vs. 72208100) exhibit distinct NMR profiles:
Scientific Research Applications
Pharmaceutical Applications
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate has been investigated for its potential therapeutic uses. Its unique structure allows it to interact with biological systems in ways that can be beneficial for drug development.
Key Findings:
- Analgesic Properties : Research indicates that derivatives of cyclobutane compounds exhibit analgesic effects. This compound could serve as a precursor for synthesizing analgesic agents.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures have shown antimicrobial properties, indicating potential for use in developing new antibiotics.
Case Study Example:
A study conducted on related cyclobutane derivatives demonstrated significant activity against gram-positive bacteria, suggesting that this compound may also possess similar properties when modified appropriately .
Fragrance Industry
The compound is also noted for its applications in the fragrance industry. Its pleasant olfactory characteristics make it suitable for use in various scented products.
Applications in Fragrance:
- Perfume Formulations : this compound can be utilized in perfume compositions to enhance scent profiles.
- Household Products : It can be incorporated into cleaning agents and air fresheners due to its ability to mask unpleasant odors and provide a fresh scent.
Data Table: Fragrance Applications
| Product Type | Application |
|---|---|
| Perfumes | Used as a base note to provide floral scents |
| Air Fresheners | Acts as a deodorizing agent |
| Cleaning Products | Enhances the scent profile of detergents |
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its structural properties allow it to be used in various chemical reactions.
Synthesis Applications:
- Building Block for Complex Molecules : The compound can be used to synthesize more complex organic molecules through various reactions such as esterification and cyclization.
- Polymer Production : It may also have applications in producing polymers where specific mechanical or thermal properties are desired.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane-Based Analogues
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- CAS: Not explicitly provided (synthesized in EP 4374877 A2).
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- Key Features: Cyclobutane ring, ester group, methylamino (-NHCH₃) substituent, and hydrochloride salt.
- Synthesis : Derived from tert-butoxycarbonyl-protected precursors via alkylation and deprotection steps .
- Key Difference: Replacement of the hydroxyl and dimethyl groups with a methylamino group significantly alters polarity and hydrogen-bonding capacity, reducing hydrophilicity compared to the parent compound.
cis-Methyl 3-Aminocyclobutanecarboxylate Hydrochloride
- CAS : 1212304-86-3
- Molecular Formula: C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol
- Key Features : Cyclobutane ring, ester group, and primary amine (-NH₂) at C3.
- Bioactivity :
- LogP (ESOL) : -1.72 (indicating high hydrophilicity).
- GI Absorption : High (due to polar amine group).
- Key Difference : The amine group enhances solubility in aqueous media but reduces thermal stability compared to the hydroxyl-containing parent compound .
Non-Cyclobutane Esters with Polar Substituents
Methyl (3-Hydroxyphenyl)-Carbamate
- CAS : 13683-89-1
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Key Features : Aromatic phenyl ring, carbamate group, and hydroxyl substituent.
Methyl Cyclohexanecarboxylate
- CAS : 110-42-9
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- Key Features : Unstrained cyclohexane ring and ester group.
- Key Difference : The lack of ring strain in cyclohexane enhances thermal stability but reduces synthetic versatility in ring-opening reactions compared to cyclobutane derivatives .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | LogP (ESOL) |
|---|---|---|---|---|---|
| Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate | C₈H₁₄O₃ | 158.20 | Cyclobutane, ester, hydroxyl | 266.3 ± 35.0 | Not reported |
| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | C₇H₁₂ClNO₂ | 177.63 | Cyclobutane, ester, methylamino | Not reported | Not reported |
| cis-Methyl 3-aminocyclobutanecarboxylate HCl | C₆H₁₂ClNO₂ | 165.62 | Cyclobutane, ester, amine | Not reported | -1.72 |
| Methyl (3-hydroxyphenyl)-carbamate | C₈H₉NO₃ | 167.16 | Phenyl, carbamate, hydroxyl | Not reported | ~1.50 (estimated) |
| Methyl cyclohexanecarboxylate | C₈H₁₄O₂ | 142.20 | Cyclohexane, ester | ~195 (estimated) | ~2.30 (estimated) |
Key Research Findings
Synthetic Utility: The hydroxyl and dimethyl groups in this compound make it a versatile intermediate for synthesizing strained-ring pharmaceuticals, though its reactivity is moderated compared to amine-containing analogues like cis-Methyl 3-aminocyclobutanecarboxylate . Cyclobutane derivatives generally exhibit higher ring-opening reactivity than cyclohexane-based esters, enabling applications in polymer chemistry and drug delivery .
Solubility and Bioavailability: Hydroxyl-containing derivatives (e.g., this compound) show moderate hydrophilicity, whereas amine-containing analogues (e.g., cis-Methyl 3-aminocyclobutanecarboxylate) have enhanced aqueous solubility and GI absorption .
Thermal Stability :
- Cyclohexane-based esters (e.g., Methyl cyclohexanecarboxylate) are thermally stable due to the lack of ring strain, whereas cyclobutane derivatives may decompose at elevated temperatures (~250–300°C) .
Biological Activity
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique cyclobutane structure, combined with functional groups such as hydroxyl and ester, provides a platform for various biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 158.18 g/mol
- CAS Number : 677354-23-3
The compound features a cyclobutane ring with two methyl groups and a hydroxyl group, which contribute to its reactivity and interaction with biological molecules.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Antitumor Activity
In preliminary studies, this compound has been tested for its antitumor properties using the MTT assay on various cancer cell lines. Results indicate that it can inhibit cell proliferation, making it a candidate for further development as an anticancer agent. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules, influencing their structure and function.
- Ester Hydrolysis : The ester group can undergo hydrolysis to release active carboxylic acids that may interact with enzymes and receptors.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering cellular processes.
Study on Antitumor Activity
A recent study evaluated the antitumor effects of this compound on human breast cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations above 50 µM, with an IC50 value indicating effective growth inhibition.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 80 |
| 50 | 60 |
| 100 | 30 |
This data suggests a dose-dependent response where higher concentrations lead to greater inhibition of cell viability.
Antimicrobial Efficacy
In another study, the antimicrobial activity was assessed against Staphylococcus aureus using disk diffusion methods. The results showed a clear zone of inhibition at concentrations as low as 100 µg/mL.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 50 | 8 |
| 100 | 15 |
| 200 | 20 |
These findings underscore the potential use of this compound as an antimicrobial agent.
Comparison with Similar Compounds
To understand its unique properties, this compound can be compared with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-hydroxycyclobutanecarboxylate | Lacks dimethyl groups | Moderate antibacterial |
| Ethyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate | Ethyl ester instead of methyl | Similar but less potent |
Q & A
Q. What are the standard synthetic methodologies for Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate?
While direct synthesis of the compound is not detailed in the provided evidence, analogous cyclobutane carboxylate syntheses involve multi-step reactions. For example, cyclobutane derivatives often employ:
- Cyclization strategies : Using sodium hydride (NaH) and methyl iodide for alkylation (e.g., methylamino group introduction in EP 4374877 A2) .
- Protection/deprotection : Hydroxy groups may require protection (e.g., tert-butoxycarbonyl) during synthesis, with acidic deprotection (HCl/dioxane) as described for related esters .
- Purification : C18 reverse-phase chromatography (acetonitrile/water) or silica gel column chromatography (hexane/ethyl acetate) for isolating intermediates .
Q. How is structural confirmation achieved for this compound?
Key analytical methods include:
- NMR spectroscopy : Compare observed shifts (e.g., δ 1.02 for tert-butyl groups in EP 4374877 A2) to literature data .
- LCMS/HPLC : Retention times and mass-to-charge ratios (m/z) validate molecular weight and purity .
- Chiral analysis : For stereoisomers, chiral columns or optical rotation measurements are recommended, though not explicitly detailed here.
Q. What safety precautions are advised for handling this compound?
While specific toxicity data is unavailable, analogous cyclobutane esters (e.g., Methyl 3-aminocyclopentanecarboxylate) suggest:
- PPE : Gloves, face shields, and safety glasses to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., THF, DMF) .
- Disposal : Engage licensed waste management services for hazardous byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound?
Based on similar protocols:
- Solvent selection : THF or DMF as polar aprotic solvents for nucleophilic substitutions .
- Temperature control : Prolonged heating (e.g., 60°C for 27 hours) enhances reaction completion .
- Stoichiometry : Excess reagents (e.g., 2.5 equivalents of 2,2,2-trifluoroethyl triflate) improve conversion rates .
- Catalyst screening : Explore Lewis acids (e.g., ZnCl₂) for cyclization efficiency, though not explicitly tested here.
Q. How can discrepancies in NMR data be resolved during structural elucidation?
Contradictions may arise from:
- Solvent effects : DMSO-d6 vs. CDCl₃ can shift proton signals (e.g., δ 3.79 for methoxy groups in DMSO ).
- Impurities : Trace solvents (e.g., residual THF) or byproducts require rigorous purification (C18/silica gel) .
- Tautomerism : Hydroxy groups may form hydrogen bonds, altering peak splitting. Deuterium exchange experiments can clarify .
Q. What strategies address low purity in HPLC analysis of the compound?
- Mobile phase adjustment : Gradient elution with acetonitrile/water (as in EP 4374877 A2) improves resolution .
- Column selection : C18 columns for polar intermediates; chiral columns for enantiomeric separation.
- Sample preparation : Acidic/basic conditions may stabilize the compound during injection .
Q. How does steric hindrance from 2,2-dimethyl groups influence reactivity?
The geminal dimethyl groups likely:
- Limit ring flexibility : Impact cyclobutane conformation and transition-state geometry in reactions.
- Reduce nucleophilicity : Shield the hydroxy group, necessitating stronger bases (e.g., NaH) for functionalization .
- Alter solubility : Increased hydrophobicity may require DMF or THF for dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
